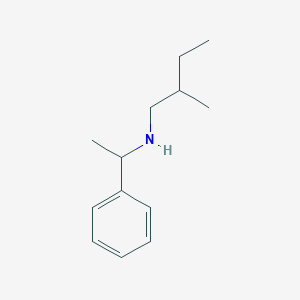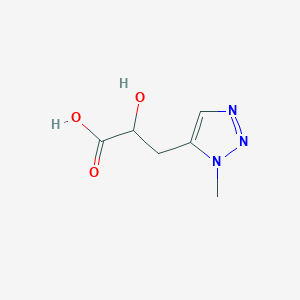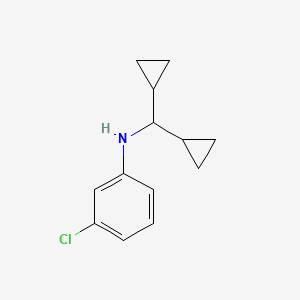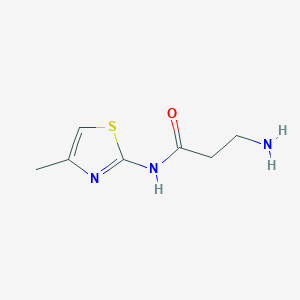
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with a suitable acylating agent. One common method involves the use of propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Wirkmechanismus
The mechanism of action of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide varies depending on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiazole compounds inhibit enzyme activity by binding to the active site, while others may modulate receptor function by acting as agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole
Uniqueness
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-5-4-12-7(9-5)10-6(11)2-3-8/h4H,2-3,8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
BBICGJTVKAZOIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



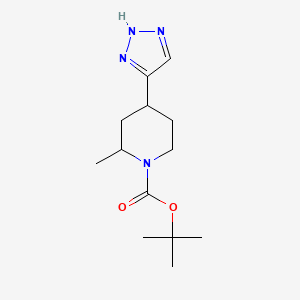
![1-[(tert-Butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13224629.png)
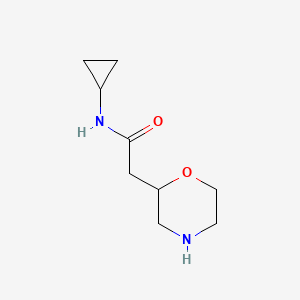
![[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol](/img/structure/B13224648.png)

![5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid](/img/structure/B13224674.png)

